molecular formula C8H14O3 B14373423 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde CAS No. 90137-21-6

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B14373423
CAS No.: 90137-21-6
M. Wt: 158.19 g/mol
InChI Key: XJLDRHDSLAHIFD-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O₃. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is usually catalyzed by acids, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

Aldehyde/Ketone+Ethylene GlycolAcid CatalystThis compound+Water\text{Aldehyde/Ketone} + \text{Ethylene Glycol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Aldehyde/Ketone+Ethylene GlycolAcid Catalyst​this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde involves its reactivity as an aldehyde and its ability to form stable acetal structures. The compound can interact with nucleophiles, electrophiles, and other reactive species, leading to various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: Similar structure but with fewer methyl groups.

    1,3-Dioxolane: Parent compound with no substituents.

    2,2,4,4-Tetramethyl-1,3-dioxolane: Similar structure but different substitution pattern.

Uniqueness

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it valuable in applications where other dioxolane derivatives may not be suitable.

Properties

CAS No.

90137-21-6

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-7(2)6(5-9)10-8(3,4)11-7/h5-6H,1-4H3

InChI Key

XJLDRHDSLAHIFD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)(C)C)C=O)C

Origin of Product

United States

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